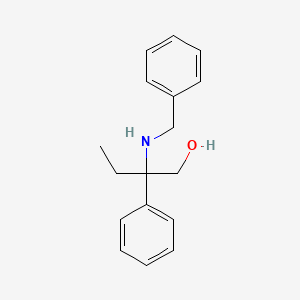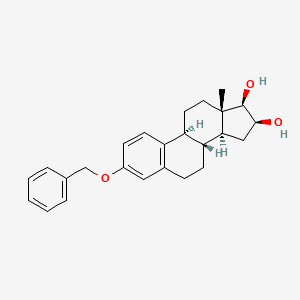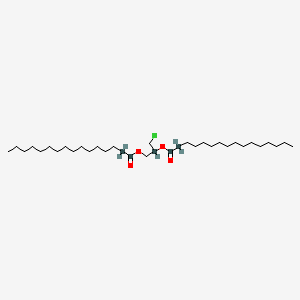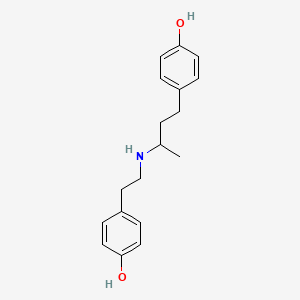
犬尿酸-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kynurenic Acid-d5, also known as Quinurenic Acid-d5, is a deuterium-labeled version of Kynurenic Acid . It is an endogenous tryptophan metabolite and is known to be a broad-spectrum antagonist targeting NMDA, glutamate, α7 nicotinic acetylcholine receptor . It is also an agonist of GPR35/CXCR8 .
Chemical Reactions Analysis
Kynurenic Acid-d5, in the triplet state, reacts with tryptophan (Trp) at neutral pH via proton-coupled electron transfer (PCET), which includes the stepwise transition of both electron and proton from Trp to triplet Kynurenic Acid-d5 .
Physical And Chemical Properties Analysis
Kynurenic Acid-d5 has a purity of ≥99% deuterated forms (d1-d5). It is a solid substance and is slightly soluble in dichloromethane and DMSO .
科学研究应用
Neuroprotection and Neurotransmission
Kynurenic acid (KYNA) is an endogenous tryptophan (Trp) metabolite known to possess neuroprotective properties . It plays critical roles in nociception, neurodegeneration, and neuroinflammation . In a study, the effects of KYNA on memory functions were investigated by passive avoidance test in mice . The study confirmed that a low dose of KYNA improved a memory component of cognitive domain, which was mediated by, at least in part, four systems of neurotransmission in an animal model of learning and memory .
Neuropsychiatric Illness
Emerging clinical and pre-clinical evidence indicates that increased kynurenic acid (KYNA) formation, through the kynurenine pathway of tryptophan degradation, during critical life stages may contribute to neuropathological adversity and increased risk of neuropsychiatric illness . Targeting KYNA formation may help overcome underlying endophenotypes including cognition and arousal .
Neurodegeneration in Huntington’s Disease
Kynurenic acid is protective against rhabdomere neurodegeneration in the eye in an Htt93Q transgenic Drosophila model of Huntington’s disease .
Schizophrenia
Levels of kynurenic acid in cerebrospinal fluid are increased in patients with schizophrenia . An excess of central KYNA is found in patients with schizophrenia and bipolar disorder, suggesting KYNA may play a causative role in the illnesses .
Cognitive Function, Arousal, and Sleep
The clinically relevant increase in KYNA impacts neurotransmission, via mechanisms involving its antagonism of α7 nicotinic acetylcholine receptors (7nACh-Rs) α and N-methyl-D-aspartate receptors (NMDA-Rs) . At these neuroactive sites, KYNA is postulated to modulate cognitive function, arousal, and sleep, which encompass endophenotypic attributes related to disrupted mental health .
Inflammation
Elevated postmortem brain and cerebrospinal fluid (CSF) levels of KYNA have consistently determined enhanced inflammation, including high levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) .
作用机制
Target of Action
Kynurenic Acid-d5 primarily targets several receptors in the central nervous system, including NMDA (N-methyl-D-aspartate) receptors, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, and α7 nicotinic acetylcholine receptors (nAChRs). It also acts on G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR) .
Mode of Action
Kynurenic Acid-d5 interacts with its targets by acting as an antagonist to NMDA, AMPA, and α7 nAChRs, which inhibits their activity. This antagonistic action reduces excitatory neurotransmission, which can have neuroprotective effects. Additionally, it acts as an agonist for GPR35 and AhR, leading to the activation of these receptors and subsequent intracellular signaling cascades .
Biochemical Pathways
Kynurenic Acid-d5 is a metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation. This pathway involves several enzymes, including kynurenine aminotransferases (KATs), which convert kynurenine to kynurenic acid. The kynurenine pathway is crucial for regulating immune responses and maintaining neuronal health. By modulating this pathway, Kynurenic Acid-d5 can influence neuroinflammation and neuroprotection .
Pharmacokinetics
The pharmacokinetics of Kynurenic Acid-d5 involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed throughout the body, including the brain. Its metabolism primarily occurs via the kynurenine pathway, and it is eventually excreted in the urine. The deuterium labeling (d5) enhances its stability and allows for precise quantification in pharmacokinetic studies .
Result of Action
At the molecular level, Kynurenic Acid-d5’s antagonistic action on NMDA, AMPA, and α7 nAChRs reduces excitotoxicity, which is beneficial in conditions like neurodegenerative diseases. Its agonistic action on GPR35 and AhR can modulate immune responses and reduce inflammation. These combined effects contribute to its neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the stability and efficacy of Kynurenic Acid-d5. For instance, its stability might be affected by extreme pH levels, and its efficacy can be modulated by the presence of other compounds that interact with the same receptors or pathways. Additionally, the local microenvironment in the brain, including the presence of inflammatory cytokines, can impact its action .
Kynurenic Acid-d5’s multifaceted interactions and effects make it a compound of significant interest for therapeutic applications, particularly in neuroprotection and immunomodulation.
: Frontiers in Immunology : Nature Reviews Drug Discovery : Cayman Chemical
未来方向
Emerging clinical and pre-clinical evidence indicates that increased Kynurenic Acid formation, through the kynurenine pathway of tryptophan degradation, during critical life stages may contribute to neuropathological adversity and increased risk of neuropsychiatric illness . Therefore, there is a compelling need to develop novel therapeutic means to reduce brain Kynurenic Acid .
属性
IUPAC Name |
3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kynurenic Acid-d5 | |
CAS RN |
350820-13-2 |
Source


|
| Record name | 350820-13-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)

![1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B588547.png)




![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)



![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)